molecular formula C13H13NO2 B1279645 (5-(Benzyloxy)pyridin-2-yl)methanol CAS No. 59781-11-2

(5-(Benzyloxy)pyridin-2-yl)methanol

Cat. No. B1279645
CAS RN: 59781-11-2
M. Wt: 215.25 g/mol
InChI Key: UTGLFQHWXNTFEV-UHFFFAOYSA-N
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Description

“(5-(Benzyloxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol.


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study discussed the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzylpiperidines : A method for the synthesis of 2- and 4-substituted benzylpiperidines, involving the deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)methanols, has been developed. This process is notable for its scalability and environmental friendliness (Ágai et al., 2004).

  • Corrosion Inhibition : Research has shown that (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM) is an effective corrosion inhibitor for mild steel in acidic environments. Computational chemistry studies suggest that its inhibitory efficiency is due to the strong interaction between the pyridine segment and the mild steel surface (Ma et al., 2017).

  • Iron(II) Complex Synthesis : Iron(II) complexes have been synthesized using aryl(pyridin-2-yl)methanols as ligands. These complexes were studied using X-ray diffraction and other spectroscopic methods, revealing unique molecular structures (Bourosh et al., 2018).

  • Multicomponent Synthesis : A novel multicomponent synthesis approach has been developed for creating pyrrolo[3,4-b]pyridin-5-one, starting from simple and readily available compounds including methanol solutions of aldehydes and amines (Janvier et al., 2002).

Bioreduction and Catalysis

  • Bioreduction of Sterically Bulky Derivatives : The bioreduction of prochiral 2-benzoylpyridine derivatives has been achieved using a Cryptococcus sp. whole-cell biocatalyst. This process results in enantioselective reduction to (S)-alcohols, with applications in synthesizing chiral compounds for pharmaceutical use (Xu et al., 2017).

  • Catalytic Oligomerization of Ethylene : Nickel complexes using (pyridin-2-yl)methanol as a ligand have been synthesized and applied in the catalytic oligomerization of ethylene. These complexes demonstrate high yields and unique coordination geometries (Kermagoret & Braunstein, 2008).

  • Zinc Complexes for Aldol Reactions : Zinc complexes with ligands including (pyridin-2-yl)methanol have been synthesized. These complexes are useful as catalysts in aldol reactions, mimicking the active sites of zinc-dependent class II aldolases (Darbre et al., 2002).

Luminescent Properties and Coordination Polymers

  • Luminescent Beryllium Complex : A beryllium complex using a derivative of (pyridin-2-yl)methanol exhibited strong violet luminescence, indicating potential applications in luminescent materials (Mikhailov et al., 2017).

  • Formation of Coordination Polymers : Research has involved the formation of metal-organic coordination frameworks and polymers using derivatives of (pyridin-2-yl)methanol. These frameworks exhibit unique structural properties and potential applications in material science (Jiang et al., 2004).

properties

IUPAC Name

(5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGLFQHWXNTFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471354
Record name (5-(Benzyloxy)pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59781-11-2
Record name (5-(Benzyloxy)pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methylene chloride (100 mL) solution of 5-benzyloxy-2-methyl-pyridine (5.99 g, 30.1 mmol) described in Manufacturing Example 127-1-1 was added m-chloroperbenzoic acid (8.79 g, 33.1 mmol, purity: 65%) at 0° C., which was stirred for 2 hours at room temperature. Saturated aqueous sodium bicarbonate was added to the reaction mixture at 0° C., which was extracted with methylene chloride. The organic layer was separated, washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain 5-benzyloxy-2-methyl-pyridine-1-oxide (7.71 g). Acetic anhydride (77 mL) was added to 5-benzyloxy-2-methyl-pyridine-1-oxide (7.71 g) thus obtained, which was stirred for 80 minutes at 120° C. This mixture was cooled to room temperature and then concentrated under a reduced pressure. To an ethanol (50 mL) solution of this residue was added a 5 N sodium hydroxide aqueous solution (7 mL), which was stirred for 50 minutes at room temperature. The reaction mixture was concentrated under a reduced pressure. The residue was partitioned into saturated aqueous sodium chloride and ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (4.17 g, 54%).
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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